4-Amino-3,5-dichlorobenzoyl chloride
Description
4-Amino-3,5-dichlorobenzoyl chloride (CAS: Not explicitly provided; structurally related to compounds in and ) is a halogenated benzoyl chloride derivative featuring an amino group at the para position and chlorine atoms at the 3- and 5-positions on the benzene ring. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the preparation of amides and esters due to its reactive acyl chloride group. Its structural motif—combining electron-withdrawing (chlorine) and electron-donating (amino) substituents—confers unique reactivity and stability, making it valuable in targeted syntheses .
Properties
CAS No. |
58991-40-5 |
|---|---|
Molecular Formula |
C7H4Cl3NO |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
4-amino-3,5-dichlorobenzoyl chloride |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2H,11H2 |
InChI Key |
ICZKDMJNSMQIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichlorobenzoyl chloride typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions to produce 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Amino-3,5-dichlorobenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Acylation Reactions: The benzoyl chloride group can react with amines to form amides.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial synthesis step to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride.
Amines: React with 3,5-dichlorobenzoyl chloride to form amides.
Major Products
The major products formed from these reactions include various dichlorobenzamide derivatives, which have applications in different fields .
Scientific Research Applications
4-Amino-3,5-dichlorobenzoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichlorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, such as amines, through the acylation reaction. This reactivity is crucial for its role in synthesizing various derivatives .
Comparison with Similar Compounds
Structural Analogs: Halogenated Benzoyl Chlorides and Benzoic Acids
Table 1: Structural and Functional Comparison
Key Findings :
- Reactivity: The acyl chloride group in 4-amino-3,5-dichlorobenzoyl chloride enables faster reactions with amines or alcohols compared to its benzoic acid analog, which requires activation for similar transformations .
- Electronic Effects: The amino group enhances resonance stabilization of intermediates, while chlorine atoms increase electrophilicity at the carbonyl carbon. This contrasts with 4-bromobenzoyl chloride, where bromine’s lower electronegativity reduces electrophilicity .
Functional Analogs: Therapeutic Derivatives
Clenbuterol (CAS: 37148-27-9), a β₂-adrenergic agonist, shares the 4-amino-3,5-dichloro substitution pattern but replaces the acyl chloride with a tertiary alcohol and t-butylamine side chain. While structurally related, Clenbuterol’s therapeutic function (antiasthmatic) diverges entirely from 4-amino-3,5-dichlorobenzoyl chloride’s role as a synthetic intermediate .
Substituted Pyridine Analogs
4-Amino-3,5-difluoropyridine (CAS: 159783-22-9) and related benzamides (e.g., N-(3,5-difluoropyrid-4-yl)-3-cyclopentyloxy-4-(methylthio)benzamide) exhibit structural parallels but replace the benzene ring with pyridine.
Key Comparison :
- Synthetic Utility: Pyridine-based analogs are often used in kinase inhibitors due to their ability to coordinate metal ions, whereas 4-amino-3,5-dichlorobenzoyl chloride is more suited for amide couplings in small-molecule drug synthesis .
Table 3: Hazard Profiles
Note: Both benzoyl chlorides require rigorous ventilation and protective gear, but bromine’s larger atomic size may contribute to higher dermal toxicity in 4-bromobenzoyl chloride .
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